molecular formula C8H18ClNO B13253853 4-Ethoxy-3-methylpiperidine hydrochloride

4-Ethoxy-3-methylpiperidine hydrochloride

Cat. No.: B13253853
M. Wt: 179.69 g/mol
InChI Key: MOOWARSSOMXJEG-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methylpiperidine hydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a piperidine derivative, which is a class of compounds known for their significant roles in medicinal chemistry and pharmaceutical applications. Piperidine derivatives are often used as building blocks in the synthesis of various drugs due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-methylpiperidine hydrochloride typically involves the reaction of 3-methylpiperidine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the ethyl group replaces a hydrogen atom on the nitrogen of the piperidine ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-methylpiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

4-Ethoxy-3-methylpiperidine hydrochloride has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic effects, such as analgesic and anti-inflammatory properties.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-methylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in pain pathways, thereby exerting analgesic effects.

Comparison with Similar Compounds

    4-Methylpiperidine: Similar in structure but lacks the ethoxy group.

    3-Ethylpiperidine: Similar but with an ethyl group instead of a methyl group.

    4-Ethylpiperidine: Similar but with an ethyl group at the 4-position instead of an ethoxy group.

Uniqueness: 4-Ethoxy-3-methylpiperidine hydrochloride is unique due to the presence of both ethoxy and methyl groups on the piperidine ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

4-ethoxy-3-methylpiperidine;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-3-10-8-4-5-9-6-7(8)2;/h7-9H,3-6H2,1-2H3;1H

InChI Key

MOOWARSSOMXJEG-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCNCC1C.Cl

Origin of Product

United States

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